molecular formula C19H15BrN4O3S2 B3297152 N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 895102-38-2

N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B3297152
CAS No.: 895102-38-2
M. Wt: 491.4 g/mol
InChI Key: OKSHROOMVGTVNY-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core comprising a sulfur-containing heterocycle (8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaen system) with an 8,8-dioxo group and a 9-methyl substituent. The acetamide moiety is linked to a 2-bromophenyl group via a sulfanyl bridge.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O3S2/c1-24-15-9-5-2-6-12(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-14-8-4-3-7-13(14)20/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSHROOMVGTVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-bromophenylamine and various intermediates that form the triazatricyclo structure. Common reaction conditions could involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like acetic anhydride.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution of the bromine atom could introduce various functional groups.

Scientific Research Applications

N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothetical Properties

Compound Name Substituent on Phenyl Core Modification Molecular Weight* Potential Implications
Target Compound (N-(2-bromophenyl)-...) 2-bromophenyl 9-methyl ~580–600 g/mol High lipophilicity; potential steric hindrance at ortho position .
N-(4-chlorophenyl)-... (CAS 895102-18-8) 4-chlorophenyl 9-methyl ~540–560 g/mol Moderate lipophilicity; para-substitution may favor planar binding interactions.
N-(3-chloro-4-methoxyphenyl)-... (CAS 895102-81-5) 3-chloro-4-methoxyphenyl 9-methyl ~570–590 g/mol Methoxy group enhances solubility; chloro and methoxy may modulate electron distribution.
N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-...}sulfanyl)acetamide (ChemDiv compound) 4-chlorophenyl 9-(4-fluorobenzyl) ~650–670 g/mol Fluorobenzyl group increases steric bulk and lipophilicity; possible improved blood-brain barrier penetration.

*Molecular weights estimated based on structural formulas.

Impact of Substituents on Bioactivity

  • Methoxy Group: In the 3-chloro-4-methoxyphenyl analog (CAS 895102-81-5), the methoxy group improves aqueous solubility, which could enhance bioavailability .

Biological Activity

N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8λ^6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group , a triazatricyclo structure , and a sulfanylacetamide moiety . Its molecular formula is C19H15BrN4O3S2C_{19}H_{15}BrN_{4}O_{3}S_{2} with a molecular weight of approximately 444.37 g/mol. The unique combination of functional groups in its structure suggests diverse biological interactions.

PropertyValue
Molecular FormulaC19H15BrN4O3S2C_{19}H_{15}BrN_{4}O_{3}S_{2}
Molecular Weight444.37 g/mol
IUPAC NameN-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8λ^6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

The biological activity of N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8λ^6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.
  • Protein Interactions : The compound might disrupt protein-protein interactions critical for cellular functions.

Antinociceptive Effects

Research indicates that compounds structurally similar to N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8λ^6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exhibit significant antinociceptive properties. For instance:

  • A study demonstrated that related compounds showed potency significantly greater than traditional analgesics like aspirin and acetaminophen but less than morphine .

Anticancer Potential

The unique structural features of this compound suggest potential anticancer activity:

  • Cell Line Studies : Preliminary studies on various cancer cell lines indicated that the compound could inhibit cell proliferation.
  • Mechanistic Insights : Further investigations are required to elucidate the specific pathways affected by the compound.

Case Studies

Several studies have explored the biological activity of compounds related to N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8λ^6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide:

Study 1: Analgesic Activity

A study assessed the antinociceptive effects using various models (e.g., hot plate test). Results indicated that the compound produced dose-dependent analgesic effects without significant side effects .

Study 2: Antitumor Activity

Research on structurally analogous compounds revealed promising results in inhibiting tumor growth in vitro and in vivo models . These findings support further exploration of N-(2-bromophenyl)-2-{...} as a potential anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

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